cis-3-(Boc-amino)-5-(trifluormethyl)piperidine

Overview

Description

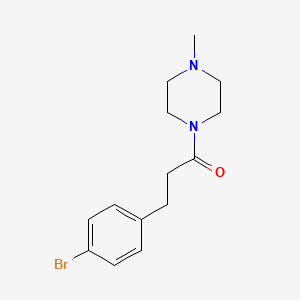

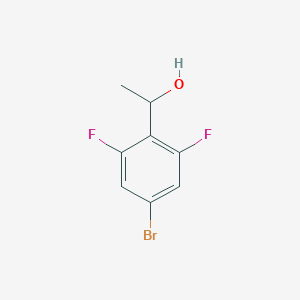

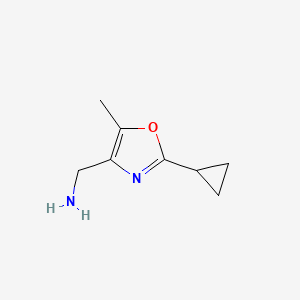

“Cis-3-(Boc-amino)-5-(trifluormethyl)piperidine” is a chemical compound with the CAS Number: 1187055-62-4 . It has a molecular weight of 268.28 . The IUPAC name of this compound is tert-butyl (3S,5R)-5-(trifluoromethyl)-3-piperidinylcarbamate .

Molecular Structure Analysis

The InChI code for “cis-3-(Boc-amino)-5-(trifluormethyl)piperidine” is 1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m1/s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“Cis-3-(Boc-amino)-5-(trifluormethyl)piperidine” is a solid substance . It should be stored in a refrigerator .Scientific Research Applications

Synthesis of Alkaloids and Medicinal Compounds

Application in Alkaloid Synthesis : cis-3-(Boc-amino)-5-(trifluormethyl)piperidine is used in synthesizing complex alkaloids. For instance, it plays a role in the total syntheses of both enantiomers of trans-quinolizidine alkaloid (+)-myrtine and cis-2,4,6-trisubstituted piperidine alkaloid (+)-241D. This involves the N-Boc-directed metalation of enantiopure 4-piperidone derivatives (Vu et al., 2014).

Catalytic Applications : The compound finds use in palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-aminopiperidine, leading to regiospecific and stereospecific arylated products. This process is important for developing novel medicinal compounds and is notable for its efficiency and selectivity (Van Steijvoort et al., 2016).

Synthesis of Amino Acid Derivatives : It is used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from Boc-Asp-O(t)Bu and other beta-amino acids. This synthesis route is significant for creating bioactive compounds and pharmaceutical intermediates (Marin et al., 2004).

Development of Stereoisomeric Compounds

Preparation of Stereoisomers : It contributes to the scalable synthesis of 3,5-disubstituted piperidine derivatives, offering a route to all four diastereoisomers of a 5-aryl-substituted nipecotic acid derivative. This is important for the development of compounds with specific stereochemistry, which is crucial in medicinal chemistry (Hartwieg et al., 2014).

Stereoselective Synthesis : The compound is involved in the stereoselective synthesis of syn- and anti-1,2-amino alcohols through regioselective ring-opening reactions, demonstrating its utility in creating stereochemically complex molecules (Bach & Schröder, 1997).

Synthesis of Nonracemic Piperidines : cis-3-(Boc-amino)-5-(trifluormethyl)piperidine aids in accessing nonracemic amino ketones, leading to the stereoselective synthesis of 2-cis-substituted and 2,6-cis-disubstituted piperidines. This is particularly relevant in the field of alkaloid synthesis, showcasing its versatility (Coia et al., 2011).

Creation of Piperidine Stereoisomers : The compound is key in the synthesis of cis and trans configurations of α,α′-disubstituted piperidines and pyrrolidines. This application is significant for creating structurally specific pharmaceuticals (Garraffo et al., 1994).

Miscellaneous Applications

Development of Novel Heterocyclic Compounds : It plays a role in synthesizing novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are important as heterocyclic amino acids in both achiral and chiral building blocks. This is crucial for expanding the range of available pharmaceutical intermediates (Matulevičiūtė et al., 2021).

Inhibitor Development : The compound has been used in synthesizing fXa inhibitors, indicating its potential in developing novel therapeutic agents (Mochizuki et al., 2008).

Transporter Inhibitor Studies : It is involved in structure-activity relationship studies of piperidine-based monoamine transporter inhibitors. Understanding these relationships is key in developing drugs for neurological and psychiatric disorders (He et al., 2005).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVTZVWJLBPQS-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-(Boc-amino)-5-(trifluormethyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1376410.png)